Cas no 1781045-80-4 (3-methoxypyrrolidine-3-carbaldehyde)

3-Methoxypyrrolidine-3-carbaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical research. Its pyrrolidine scaffold, functionalized with a methoxy group and an aldehyde moiety, offers reactivity for diverse transformations, including nucleophilic additions and reductive aminations. The compound's structural features make it valuable for constructing complex molecules, particularly in the development of bioactive compounds and chiral ligands. Its stability under standard conditions and compatibility with various reaction protocols enhance its utility in multistep syntheses. This reagent is particularly useful in medicinal chemistry for the design of nitrogen-containing heterocycles, where precise functionalization is critical.
3-methoxypyrrolidine-3-carbaldehyde structure
1781045-80-4 structure
商品名:3-methoxypyrrolidine-3-carbaldehyde
CAS番号:1781045-80-4
MF:C6H11NO2
メガワット:129.157041788101
CID:5983741
PubChem ID:105427423

3-methoxypyrrolidine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-methoxypyrrolidine-3-carbaldehyde
    • 1781045-80-4
    • EN300-1143723
    • インチ: 1S/C6H11NO2/c1-9-6(5-8)2-3-7-4-6/h5,7H,2-4H2,1H3
    • InChIKey: IPKMCHJFCLZOFU-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(C=O)CNCC1

計算された属性

  • せいみつぶんしりょう: 129.078978594g/mol
  • どういたいしつりょう: 129.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 116
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.8

3-methoxypyrrolidine-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1143723-0.25g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4 95%
0.25g
$840.0 2023-10-26
Enamine
EN300-1143723-5g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4 95%
5g
$2650.0 2023-10-26
Enamine
EN300-1143723-0.1g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4 95%
0.1g
$804.0 2023-10-26
Enamine
EN300-1143723-1.0g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4
1g
$1299.0 2023-05-26
Enamine
EN300-1143723-2.5g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4 95%
2.5g
$1791.0 2023-10-26
Enamine
EN300-1143723-5.0g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4
5g
$3770.0 2023-05-26
Enamine
EN300-1143723-0.05g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4 95%
0.05g
$768.0 2023-10-26
Enamine
EN300-1143723-10.0g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4
10g
$5590.0 2023-05-26
Enamine
EN300-1143723-1g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4 95%
1g
$914.0 2023-10-26
Enamine
EN300-1143723-0.5g
3-methoxypyrrolidine-3-carbaldehyde
1781045-80-4 95%
0.5g
$877.0 2023-10-26

3-methoxypyrrolidine-3-carbaldehyde 関連文献

3-methoxypyrrolidine-3-carbaldehydeに関する追加情報

Introduction to 3-methoxypyrrolidine-3-carbaldehyde (CAS No. 1781045-80-4)

3-methoxypyrrolidine-3-carbaldehyde, identified by the chemical identifier CAS No. 1781045-80-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a pyrrolidine core substituted with a methoxy group and a formyl (-CHO) functional group at the 3-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug discovery and development.

The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, contributing to the biological activity of these molecules through its ability to mimic secondary amine structures. The presence of the methoxy group enhances the compound's versatility, allowing for further functionalization via nucleophilic substitution or condensation reactions. The formyl group, on the other hand, serves as a reactive site for forming Schiff bases, amides, or other derivatives, which are crucial in medicinal chemistry.

In recent years, there has been growing interest in 3-methoxypyrrolidine-3-carbaldehyde due to its potential applications in the synthesis of novel therapeutic agents. One notable area of research involves its use as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing inhibitors that target specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.

Recent studies have highlighted the utility of 3-methoxypyrrolidine-3-carbaldehyde in generating libraries of compounds for high-throughput screening (HTS). The compound's reactivity allows for rapid diversification, enabling the exploration of vast chemical spaces. This approach has been particularly successful in identifying lead compounds that exhibit inhibitory activity against target enzymes. For instance, derivatives of 3-methoxypyrrolidine-3-carbaldehyde have shown promise in inhibiting Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune disorders.

The synthesis of 3-methoxypyrrolidine-3-carbaldehyde itself is an intriguing challenge that has been addressed through various methodologies. One common approach involves the formylation of a pyrrolidine derivative using Vilsmeier-Haack conditions or alternative formylation techniques. These methods often require careful optimization to ensure high yield and purity. Additionally, protecting group strategies may be employed to prevent unwanted side reactions during subsequent functionalizations.

The pharmaceutical industry has also explored the use of 3-methoxypyrrolidine-3-carbaldehyde in the development of antiviral agents. The pyrrolidine scaffold is known to interact favorably with viral proteases and polymerases, making it an attractive structural component for antiviral drug design. Researchers have synthesized analogs of 3-methoxypyrrolidine-3-carbaldehyde that exhibit inhibitory activity against viruses such as HIV and hepatitis C. These findings underscore the compound's potential as a building block for next-generation antiviral therapies.

Beyond its applications in drug discovery, 3-methoxypyrrolidine-3-carbaldehyde has found utility in materials science and agrochemical research. Its ability to undergo diverse chemical transformations makes it a valuable starting material for synthesizing complex molecules with tailored properties. For example, researchers have utilized derivatives of this compound to develop novel polymers with enhanced mechanical strength or biodegradability.

The growing body of literature on 3-methoxypyrrolidine-3-carbaldehyde underscores its importance as a versatile intermediate in synthetic chemistry. As new methodologies emerge and our understanding of biological pathways expands, it is likely that this compound will continue to play a critical role in the discovery and development of innovative therapeutic agents.

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